molecular formula C26H22FN5O2S B11230509 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B11230509
M. Wt: 487.6 g/mol
InChI Key: JVYDADRUEZSMFH-UHFFFAOYSA-N
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Description

2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

The synthesis of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxyphenylhydrazine with indole-3-carboxaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the 1,2,4-triazole core.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets in the cell. It is believed to inhibit certain enzymes or proteins that are essential for cell growth and proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives, such as:

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone

These compounds share similar structural features but differ in their specific substituents, which can significantly impact their biological activities and applications.

Properties

Molecular Formula

C26H22FN5O2S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H22FN5O2S/c1-2-34-20-13-11-19(12-14-20)32-25(22-15-28-23-6-4-3-5-21(22)23)30-31-26(32)35-16-24(33)29-18-9-7-17(27)8-10-18/h3-15,28H,2,16H2,1H3,(H,29,33)

InChI Key

JVYDADRUEZSMFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54

Origin of Product

United States

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